molecular formula C12H7ClFNO2 B6341127 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid CAS No. 1214350-33-0

2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6341127
CAS No.: 1214350-33-0
M. Wt: 251.64 g/mol
InChI Key: GYUOPWPJRNIBPH-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity .

Properties

IUPAC Name

2-chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-11-5-9(12(16)17)10(6-15-11)7-2-1-3-8(14)4-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUOPWPJRNIBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673336
Record name 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214350-33-0
Record name 2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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